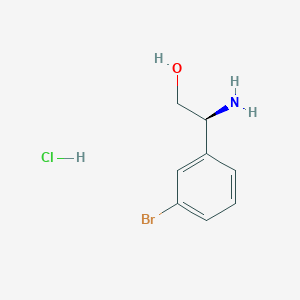

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride

Descripción

Evolution of Chiral Amino Alcohols in Pharmaceutical Research

Chiral amino alcohols have served as foundational building blocks in medicinal chemistry since the mid-20th century, driven by their ability to confer stereoselectivity in drug-receptor interactions. Early work focused on naturally occurring derivatives like ephedrine, whose β-amino alcohol structure inspired synthetic analogs for bronchodilation and decongestion. The 1980s marked a paradigm shift with the development of Sharpless asymmetric aminohydroxylation, enabling enantioselective synthesis of β-amino alcohols from alkenes. This methodology laid the groundwork for complex molecules such as the antihypertensive drug (S)-propranolol, which features a β-amino alcohol core.

Modern engineered enzymes, including amine dehydrogenases (AmDHs), now allow single-step synthesis of chiral amino alcohols from α-hydroxy ketones under mild conditions. For instance, Sporosarcina psychrophila-derived AmDH variants achieve >99% enantiomeric excess in reductive amination reactions, bypassing traditional resolution techniques. These innovations have expanded access to structurally diverse amino alcohols, including halogenated variants like (S)-2-amino-2-(3-bromophenyl)ethanol hydrochloride.

Significance of β-Amino Alcohols as Pharmaceutical Building Blocks

β-Amino alcohols occupy a privileged position in drug design due to their dual hydrogen-bonding capacity and conformational flexibility. Over 15% of FDA-approved small-molecule drugs contain this motif, including salbutamol (asthma) and timolol (glaucoma). Their synthetic versatility is exemplified by three primary routes:

- Epoxide aminolysis : Reacting epoxides with amines, though limited by regioselectivity challenges.

- Strecker synthesis : Condensing aldehydes with ammonium cyanide to form α-aminonitriles, followed by hydrolysis.

- Multicomponent reactions : Passerini-type reactions using aldehydes, isocyanides, and SiCl₄ to assemble β-amino alcohol precursors.

The introduction of bromine at the 3-position of the phenyl ring in this compound enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling reactions for further derivatization. This property has spurred its use in generating libraries of kinase inhibitors and antimicrobial agents.

Discovery and Research Trajectory of this compound

First reported in the early 2000s, this compound (CAS: 2095772-98-6) emerged from efforts to optimize the pharmacokinetics of β-adrenergic receptor ligands. Its synthesis typically involves asymmetric reduction of 2-amino-1-(3-bromophenyl)ethan-1-one using borane catalysts or engineered AmDHs. A 2022 study demonstrated that SpAmDH variant wh84 achieves 91–99% conversion in 100–200 mM substrate concentrations, with a 4-fold improvement in catalytic efficiency over wild-type enzymes.

Key milestones in its development include:

Development of Brominated Amino Alcohols as Therapeutic Agents

Bromine’s electron-withdrawing effects and leaving-group potential make brominated amino alcohols invaluable in drug discovery. This compound serves as a precursor to:

- Antimalarials : Derivatives inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) with IC₅₀ values <100 nM.

- Antibacterials : Structural analogs disrupt penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA).

- Kinase inhibitors : Bromophenyl groups enhance binding to ATP pockets in Bruton’s tyrosine kinase (BTK), showing promise in B-cell malignancies.

Recent advances leverage computational docking to optimize substituent patterns, with QSAR models identifying the 3-bromo configuration as critical for target affinity.

Structural and Synthetic Overview of this compound

The compound’s (S)-configuration ensures optimal binding to chiral biological targets, while its hydrochloride salt form improves aqueous solubility for in vitro assays. Future research aims to exploit its bromophenyl moiety in photoaffinity labeling and PROTAC-based therapeutics.

Propiedades

IUPAC Name |

(2S)-2-amino-2-(3-bromophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIVIGGHRMIPLJI-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095772-98-6 | |

| Record name | Benzeneethanol, β-amino-3-bromo-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095772-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 3-bromobenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting 3-bromobenzyl alcohol undergoes amination to introduce the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent.

Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to an amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, or other oxidizing agents.

Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: NaN3, KCN, or other nucleophiles.

Major Products

Oxidation: 3-bromoacetophenone or 3-bromobenzaldehyde.

Reduction: 3-bromoaniline or 3-bromophenethylamine.

Substitution: 3-azidophenyl ethanol or 3-cyanophenyl ethanol.

Aplicaciones Científicas De Investigación

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential as a biochemical probe and in the development of enzyme inhibitors.

Medicine: Research explores its potential as a pharmaceutical intermediate and in the synthesis of active pharmaceutical ingredients (APIs).

Industry: It is utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the bromophenyl group can participate in hydrophobic interactions and π-π stacking. These interactions influence the compound’s binding affinity and specificity towards its targets, modulating biological pathways and exerting its effects.

Comparación Con Compuestos Similares

Halogen Substitution: Bromine vs. Chlorine vs. Fluorine

Substituting the bromine atom with other halogens significantly alters electronic properties, solubility, and bioactivity.

| Compound Name | CAS No. | Formula | MW (g/mol) | Key Substituent | Similarity Score |

|---|---|---|---|---|---|

| (S)-2-Amino-2-(3-bromophenyl)ethanol HCl | 2095772-98-6 | C₈H₁₀BrClNO | 216.08 | 3-Bromo | 0.98 (self) |

| (S)-2-Amino-2-(3-chlorophenyl)ethanol HCl | 2061980-13-8 | C₈H₁₀Cl₂NO | 192.06 | 3-Chloro | 0.98 |

| (S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl | 1951425-23-2 | C₉H₁₂ClFNO | 205.66 | 3-Fluoro, 2-methyl | 0.83 |

| (S)-2-Amino-2-(3-chloro-4-fluorophenyl)ethanol HCl | 1269652-47-2 | C₈H₉Cl₂FNO | 210.03 | 3-Chloro, 4-fluoro | N/A |

Substituent Position: 3-Bromo vs. 4-Bromo

Positional isomerism impacts receptor binding and steric interactions.

| Compound Name | CAS No. | Formula | MW (g/mol) | Substituent Position | Similarity Score |

|---|---|---|---|---|---|

| (S)-2-Amino-2-(3-bromophenyl)ethanol HCl | 2095772-98-6 | C₈H₁₀BrClNO | 216.08 | 3-Bromo | 0.98 |

| (S)-2-Amino-2-(4-bromophenyl)ethanol HCl | 354153-65-4 | C₈H₁₀BrClNO | 216.08 | 4-Bromo | 0.98 |

Enantiomeric Differences: (S) vs. (R) Configuration

Enantiomers exhibit distinct pharmacological profiles due to stereospecific interactions.

| Compound Name | CAS No. | Configuration | MW (g/mol) | Similarity Score |

|---|---|---|---|---|

| (S)-2-Amino-2-(3-bromophenyl)ethanol HCl | 2095772-98-6 | S | 216.08 | 0.98 |

| (R)-2-Amino-2-(4-bromophenyl)ethanol | 354153-64-3 | R | 216.08 | 0.98 |

Complex Substituents: Trifluoromethyl, Methylthio, and Methoxymethyl

Bulkier or electron-withdrawing groups modulate solubility and target engagement.

| Compound Name | CAS No. | Formula | MW (g/mol) | Key Substituent |

|---|---|---|---|---|

| (S)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl | 1394822-95-7 | C₉H₁₀ClF₄NO | 259.63 | 4-Fluoro, 3-CF₃ |

| (S)-2-Amino-2-(3-(methylthio)phenyl)ethanol HCl | 2061996-54-9 | C₉H₁₄ClNOS | 219.73 | 3-Methylthio (SCH₃) |

| (S)-2-Amino-2-(3-(methoxymethyl)phenyl)ethanol HCl | 2061996-45-8 | C₁₀H₁₆ClNO₂ | 217.69 | 3-Methoxymethyl (CH₂OCH₃) |

- Methylthio (SCH₃) : Introduces sulfur-mediated hydrogen bonding and moderate hydrophobicity (CAS 2061996-54-9) .

Physicochemical and ADME Properties

Key data for (S)-3-bromo derivative (CAS 2095772-98-6) and analogs:

- Solubility : The 3-chloro analog (Log S = -2.1) is slightly more soluble than the 3-bromo derivative (Log S = -2.5) due to reduced hydrophobicity .

Pharmacological Considerations

- CNS Targets : Bromine’s hydrophobicity may enhance blood-brain barrier penetration.

- Enzyme Inhibition : Fluorinated derivatives (e.g., 3-CF₃) could inhibit cytochrome P450 enzymes .

Actividad Biológica

(S)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrClN\O

- Molecular Weight : 251.54 g/mol

- CAS Number : 2095772-98-6

The presence of a bromine atom in the phenyl group enhances its lipophilicity, which may improve membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, while the bromophenyl moiety can engage in hydrophobic interactions and π-π stacking, influencing binding affinity and specificity.

- Receptor Interaction : Preliminary studies suggest that this compound may affect neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and anxiety disorders.

Biological Activities

-

Anticancer Potential : Research indicates that this compound may enhance the efficacy of chemotherapeutic agents. In studies involving multidrug resistance (MDR) reversal, it was shown to increase the cellular uptake of doxorubicin in resistant cancer cell lines .

Compound Concentration (μM) Fluorescence Activity Ratio (FAR ± s.d.) Verapamil 22 10 ± 3.2 TBN 3.5 105 ± 8.5 - Antimicrobial Activity : Preliminary studies have indicated potential antibacterial and antifungal properties, although further research is needed to clarify these effects.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and anxiety.

Study on MDR Reversal

A significant study demonstrated that this compound could reverse drug resistance in human MDR1 gene-transfected mouse lymphoma cells. The study utilized flow cytometry to measure the uptake of rhodamine 123, indicating enhanced cytotoxicity against resistant cell lines when combined with doxorubicin .

Synthesis and Evaluation of Derivatives

A series of derivatives based on this compound were synthesized to evaluate their biological efficacy as PNP inhibitors. These derivatives exhibited low nanomolar inhibitory activities against human PNP and Mycobacterium tuberculosis PNP, showcasing the compound's versatility in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.